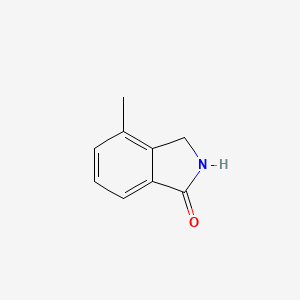

4-Methylisoindolin-1-one

Descripción

4-Methylisoindolin-1-one (CAS 65399-01-1) is a bicyclic heterocyclic compound featuring a fused benzene and pyrrolidine ring system with a ketone group at the 1-position and a methyl substituent at the 4-position. Its molecular formula is C₉H₉NO (molecular weight: 147.17 g/mol), and it is commonly utilized as a pharmaceutical intermediate or building block in medicinal chemistry . The compound’s rigid structure and functional groups make it a versatile scaffold for synthesizing bioactive molecules, particularly in kinase inhibitor development and CNS-targeted drugs.

Propiedades

IUPAC Name |

4-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-2-4-7-8(6)5-10-9(7)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUBVWIYNGVGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNC(=O)C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622224 | |

| Record name | 4-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65399-01-1 | |

| Record name | 2,3-Dihydro-4-methyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylisoindolin-1-one can be synthesized through several methods. One common approach involves the cyclization of N-methylphthalimide with a suitable reducing agent. Another method includes the condensation of o-phthalaldehyde with methylamine, followed by cyclization under acidic conditions .

Industrial Production Methods: In industrial settings, the production of 4-Methylisoindolin-1-one often involves the use of catalytic hydrogenation of N-methylphthalimide. This method is preferred due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylisoindolin-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into 4-methylisoindoline.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of 4-methylisoindoline.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-Methylisoindolin-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Methylisoindolin-1-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular processes by modulating signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of 4-Methylisoindolin-1-one and its analogues:

Key Observations :

- Substituent Effects : The introduction of bromine at the 4-position (4-Bromoisoindolin-1-one) significantly increases molecular weight (212.04 vs. 147.17) and alters electronic properties, enhancing electrophilicity for nucleophilic substitution reactions .

- Aminoalkyl Derivatives: 4-(Aminomethyl)isoindolin-1-one contains a basic NH₂ group, improving solubility in polar solvents compared to the parent compound .

4-Methylisoindolin-1-one

Cyclization of substituted phthalimides or lactamization of amino acids.

Palladium-catalyzed cross-coupling for functionalization .

Analogues:

- 3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one : Synthesized via condensation of (Z)-3-benzylideneisobenzofuran-1(3H)-one with 4-methylbenzylamine, yielding 87% after column chromatography (n-hexane/ethyl acetate) .

- (Z)-4-Bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one: Produced via refluxing 4-bromo-1-methylindolin-2-one with 4-isopropylbenzaldehyde in ethanol/pyridine (71.7% yield) .

- w13 (5-substituted isoindolinone): Synthesized via Buchwald-Hartwig coupling (4% yield), highlighting challenges in sterically hindered reactions .

Research Findings and Trends

- Biological Activity : Substitution at the 4-position (e.g., Br, CH₃) influences potency. For example, brominated derivatives show enhanced antiproliferative activity in cancer cell lines compared to methylated analogues .

- Crystallography: SHELX software is widely used for structural determination of isoindolinone derivatives, enabling precise analysis of substituent effects on crystal packing .

- Challenges : Low yields in cross-coupling reactions (e.g., 4% for compound w13 ) highlight the need for optimized catalytic systems.

Actividad Biológica

4-Methylisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties that make it a candidate for further pharmacological exploration. This article provides a comprehensive overview of the biological activity of 4-Methylisoindolin-1-one, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 4-Methylisoindolin-1-one is with a molecular weight of approximately 155.19 g/mol. The structure consists of an isoindole framework with a methyl group at the nitrogen position, which influences its reactivity and biological interactions.

Anticancer Activity

Research has shown that 4-Methylisoindolin-1-one derivatives possess significant anticancer properties. A study demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-Methylisoindolin-1-one Derivative A | HeLa | 15.2 |

| 4-Methylisoindolin-1-one Derivative B | MCF-7 | 12.8 |

Antimicrobial Activity

The antimicrobial properties of 4-Methylisoindolin-1-one have also been investigated. It has shown activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that derivatives of this compound inhibited bacterial growth effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of 4-Methylisoindolin-1-one is attributed to its ability to interact with various biological targets. The compound is known to inhibit specific enzymes involved in cell signaling pathways, which can lead to altered cellular responses and ultimately affect cell survival and proliferation.

Case Studies

A notable case study focused on the use of 4-Methylisoindolin-1-one in treating drug-resistant bacterial infections. The study highlighted its efficacy in combination therapy with conventional antibiotics, demonstrating enhanced antimicrobial effects and reduced resistance development.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the isoindolinone scaffold can significantly enhance biological activity. For instance, substituents at specific positions on the aromatic ring have been shown to increase potency against cancer cells and microbes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.